Cas no 2228205-14-7 (methyl 4-2-(aminooxy)propan-2-ylbenzoate)

Methyl 4-[2-(aminooxy)propan-2-yl]benzoate is a specialized organic compound featuring a benzoate ester core functionalized with an aminooxy-substituted isopropyl group. This structure imparts unique reactivity, particularly in oxime formation and conjugation chemistry, making it valuable for applications in bioconjugation, linker synthesis, and pharmaceutical intermediates. The ester moiety enhances solubility in organic solvents, facilitating synthetic manipulations, while the aminooxy group provides selective reactivity with carbonyl compounds under mild conditions. Its stability under standard storage conditions and well-defined reactivity profile make it a practical choice for controlled derivatization in research and industrial settings. The compound is typically handled under inert conditions to preserve its functional integrity.
methyl 4-2-(aminooxy)propan-2-ylbenzoate structure
2228205-14-7 structure
商品名:methyl 4-2-(aminooxy)propan-2-ylbenzoate
CAS番号:2228205-14-7
MF:C11H15NO3
メガワット:209.241703271866
CID:6407121
PubChem ID:165825625

methyl 4-2-(aminooxy)propan-2-ylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-2-(aminooxy)propan-2-ylbenzoate
    • 2228205-14-7
    • EN300-1820462
    • methyl 4-[2-(aminooxy)propan-2-yl]benzoate
    • インチ: 1S/C11H15NO3/c1-11(2,15-12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3
    • InChIKey: ZKDGVBWDQVDBPX-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C1C=CC(C(=O)OC)=CC=1)N

計算された属性

  • せいみつぶんしりょう: 209.10519334g/mol
  • どういたいしつりょう: 209.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

methyl 4-2-(aminooxy)propan-2-ylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1820462-0.5g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
0.5g
$1124.0 2023-09-19
Enamine
EN300-1820462-2.5g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
2.5g
$2295.0 2023-09-19
Enamine
EN300-1820462-0.25g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
0.25g
$1078.0 2023-09-19
Enamine
EN300-1820462-0.05g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
0.05g
$983.0 2023-09-19
Enamine
EN300-1820462-10.0g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
10g
$5037.0 2023-06-01
Enamine
EN300-1820462-5g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
5g
$3396.0 2023-09-19
Enamine
EN300-1820462-10g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
10g
$5037.0 2023-09-19
Enamine
EN300-1820462-5.0g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
5g
$3396.0 2023-06-01
Enamine
EN300-1820462-0.1g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
0.1g
$1031.0 2023-09-19
Enamine
EN300-1820462-1.0g
methyl 4-[2-(aminooxy)propan-2-yl]benzoate
2228205-14-7
1g
$1172.0 2023-06-01

methyl 4-2-(aminooxy)propan-2-ylbenzoate 関連文献

methyl 4-2-(aminooxy)propan-2-ylbenzoateに関する追加情報

Methyl 4-2-(Aminooxy)Propan-2-ylbenzoate: A Comprehensive Overview

Methyl 4-2-(Aminooxy)Propan-2-ylbenzoate, with the CAS number 2228205-14-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate group with an aminooxy substituent. The benzoate moiety contributes to its aromatic stability, while the aminooxy group introduces functional versatility, making it a valuable molecule for various applications.

The synthesis of methyl 4-2-(aminooxy)propan-2-ylbenzoate involves a series of well-established organic reactions. Typically, the process begins with the preparation of the benzoic acid derivative, followed by esterification to introduce the methyl group. The aminooxy substituent is introduced through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels.

One of the most promising applications of methyl 4-2-(aminooxy)propan-2-ylbenzoate lies in its use as a precursor for advanced materials. Researchers have explored its potential in the development of high-performance polymers and composites. The aminooxy group acts as a reactive site, facilitating cross-linking and polymerization reactions. This property has led to its incorporation into materials with enhanced mechanical strength and thermal stability, making it suitable for aerospace and automotive industries.

Another area of active research is the application of this compound in drug delivery systems. The benzoate framework provides a stable platform for attaching bioactive molecules, while the aminooxy group enables controlled release mechanisms. Recent studies have demonstrated its effectiveness in encapsulating hydrophobic drugs, improving their solubility and bioavailability. This has positioned methyl 4-2-(aminooxy)propan-2-ylbenzoate as a potential candidate for targeted drug delivery systems.

In addition to its material and pharmaceutical applications, methyl 4-2-(aminooxy)propan-2-ylbenzoate has shown promise in agricultural chemistry. Its ability to act as a plant growth regulator has been explored in recent studies. The compound's interaction with plant hormones suggests its potential use in enhancing crop yields and stress resistance. Field trials have indicated improved growth rates in various crop species, highlighting its potential impact on sustainable agriculture.

From an environmental perspective, researchers have investigated the biodegradability and eco-friendliness of methyl 4-2-(aminooxy)propan-2-ylbenzoate. Studies suggest that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint. This attribute aligns with global efforts to develop greener chemical processes and sustainable materials.

Looking ahead, the future of methyl 4-2-(aminooxy)propan-2-ylbenzoate appears bright, with ongoing research exploring its potential in emerging technologies such as nanotechnology and green chemistry. Its unique combination of structural features positions it as a versatile building block for innovative solutions across multiple industries.

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